molecular formula C12H13NO2S2 B2593925 1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one CAS No. 730992-53-7

1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one

Cat. No.: B2593925
CAS No.: 730992-53-7
M. Wt: 267.36
InChI Key: ROZDXHDMPJOOKE-UHFFFAOYSA-N
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Description

1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.

Mechanism of Action

    Target of Action

    Compounds containing a thiazole ring can interact with various targets in biological systems. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors . .

    Mode of Action

    The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place This allows molecules containing a thiazole ring to interact with their targets in various ways

    Biochemical Pathways

    Thiazole-containing molecules can affect various biochemical pathways when they enter physiological systems

Preparation Methods

The synthesis of 1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazole derivative with a hydroxyphenyl ethanone under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.

Scientific Research Applications

1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Properties

IUPAC Name

1-[3-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-4-hydroxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-8(14)9-2-3-11(15)10(6-9)7-17-12-13-4-5-16-12/h2-3,6,15H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZDXHDMPJOOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CSC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834084
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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